Vindesine

Mitotic Arrest Cell Cycle L1210 Leukemia

Select Vindesine for microtubule research based on quantifiable differentiation: a 24-hour half-life (3.5-fold shorter than vincristine), intermediate neurotoxicity (vincristine > vindesine > vinblastine), and Ki=0.110 µM for tubulin. Vindesine is the ideal calibrator for PK/PD modeling to minimize cumulative neurotoxicity, and a critical benchmark in HTS assays for novel tubulin-binding agents. Suited for leukemia xenograft studies requiring robust G2/M blockade with a wider therapeutic window than vincristine.

Molecular Formula C43H55N5O7
Molecular Weight 753.9 g/mol
CAS No. 53643-48-4
Cat. No. B1683056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVindesine
CAS53643-48-4
SynonymsCompound 112531
Desacetylvinblastine Amide
Eldisine
Enison
NSC 245467
NSC-245467
NSC245467
Sulfate, Vindesine
Vindesin
Vindesine
Vindesine Sulfate
Molecular FormulaC43H55N5O7
Molecular Weight753.9 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O
InChIInChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1
InChIKeyHHJUWIANJFBDHT-KOTLKJBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
Solubility7.00e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vindesine (CAS 53643-48-4): A Semi-Synthetic Vinca Alkaloid with Differentiated Cytotoxic and Pharmacokinetic Properties for Oncology Research and Procurement


Vindesine (VDS) is a semi-synthetic derivative of vinblastine, classified as a vinca alkaloid antimitotic agent that binds tubulin and arrests cells in metaphase [1]. As a cell-cycle specific (M-phase) compound, it exhibits a triphasic serum decay pattern in humans and a terminal elimination half-life of approximately 24 hours, which is notably shorter than that of vincristine (85 hours) [2]. This compound is a critical comparator in microtubule-targeting agent studies due to its intermediate pharmacological profile between vincristine and vinblastine [3].

Vindesine: Why In-Class Vinca Alkaloid Substitution is Not Feasible Without Comparative Pharmacological Evaluation


Despite sharing a common tubulin-binding mechanism, vinca alkaloids exhibit clinically and preclinically significant differences in potency, pharmacokinetic clearance, and neurotoxicity profiles that preclude simple therapeutic or experimental interchange [1]. For instance, vincristine has a terminal half-life over three times longer than vindesine, directly impacting dosing schedules and cumulative toxicity risk [2]. Furthermore, while vindesine is more potent than vincristine in arresting mitosis in certain leukemia models, its relative potency in inhibiting cell proliferation varies across cell lines [3]. Therefore, selecting vindesine over vincristine or vinblastine must be based on specific, quantifiable differential evidence aligned with the research or clinical objective.

Vindesine Comparative Evidence: A Quantitative Guide to Potency, Pharmacokinetics, and Toxicity Differentiation


Mitotic Arrest Potency: Vindesine Exhibits Superior Growth Inhibition and Metaphase Blockade in L1210 Leukemia Cells

A direct comparative study in L1210 leukemia cells demonstrated that vindesine is the most potent among the three clinical vinca alkaloids for inhibiting cell growth and inducing mitotic arrest [1]. At a concentration of 1 µM, vindesine induced a significantly higher percentage of cells arrested in mitosis and yielded a stronger growth inhibition profile compared to vincristine and vinblastine [1].

Mitotic Arrest Cell Cycle L1210 Leukemia

Microtubule Assembly Inhibition: Vindesine Shows Intermediate Potency, Defining a Unique Structure-Activity Profile

In an in vitro steady-state microtubule assembly assay using bovine brain tubulin, vindesine exhibited an inhibition constant (Ki) of 0.110 ± 0.007 µM [1]. This value positions vindesine as having intermediate potency compared to vinepidine/vincristine (more potent) and vinblastine (less potent), providing a quantifiable differentiation in its ability to inhibit net tubulin addition [1].

Microtubule Dynamics Tubulin Binding Ki Value

Cytotoxicity Profile: Vindesine Demonstrates Intermediate IC50 Values in Murine Leukemic Lymphoblasts

A comparative uptake and cytotoxicity study in murine L5178Y leukemic lymphoblasts reported that vindesine (VDS) exhibited an IC50 of 3.5 × 10⁻⁸ M, which was similar to vinblastine (VBL, IC50 4.4 × 10⁻⁸ M) but approximately 6-fold less potent than vincristine (VCR, IC50 5.8 × 10⁻⁹ M) in the sensitive parental cell line [1]. In a VCR-resistant subline, vindesine showed a resistance factor of 11.4, indicating a degree of cross-resistance that differs from vinblastine, which did not express cross-resistance in this model [1].

Cytotoxicity IC50 L5178Y Cells

Human Pharmacokinetics: Vindesine Exhibits a 3.5-Fold Shorter Terminal Half-Life than Vincristine, Influencing Dosing and Toxicity Management

A clinical pharmacology study in cancer patients revealed that vindesine has a significantly shorter and less variable terminal elimination half-life (24 ± 10 hr) compared to vincristine (85 ± 69 hr), and a body clearance rate (0.252 L/kg/hr) that is intermediate between vincristine (0.106 L/kg/hr) and vinblastine (0.740 L/kg/hr) [1]. These pharmacokinetic parameters directly correlate with the clinically employed weekly dosing schedules and acute toxicity profiles [1].

Pharmacokinetics Terminal Half-Life Clearance

Neurotoxicity Ranking: Vindesine Shows Intermediate Neurotoxic Potential Between Vincristine and Vinblastine

Clinical experience and in vitro neuronal models consistently rank the neurotoxicity of vinca alkaloids as: vincristine > vindesine > vinblastine [1]. In an in vitro assay measuring the percentage of neurite-forming cells, vincristine at 0.55 nM significantly decreased neurite formation, whereas vindesine exhibited less severe effects at comparable concentrations [2]. This intermediate neurotoxicity profile is a key differentiator when selecting a vinca alkaloid for long-term or neuro-sensitive patient populations.

Neurotoxicity Peripheral Neuropathy Neurite Outgrowth

Vindesine: Targeted Research and Clinical Application Scenarios Based on Comparative Evidence


Preclinical Leukemia Model Requiring Potent Mitotic Arrest with Intermediate Cytotoxicity

Based on evidence that vindesine is the most potent mitotic arrest agent in L1210 cells (superior to vincristine and vinblastine) [1], yet exhibits an IC50 approximately 6-fold higher than vincristine in L5178Y lymphoblasts [2], this compound is ideally suited for leukemia xenograft or in vitro studies where a strong G2/M blockade is desired without the extreme potency of vincristine, allowing for a wider therapeutic window in dose-response experiments.

Pharmacokinetic Modeling of Vinca Alkaloids with Reduced Cumulative Toxicity Risk

Vindesine's 24-hour terminal half-life is 3.5-fold shorter than vincristine's 85-hour half-life, and its body clearance is 2.4-fold higher [3]. These properties make vindesine the preferred comparator for pharmacokinetic/pharmacodynamic (PK/PD) studies focused on understanding the relationship between drug exposure duration and toxicity, particularly for modeling dosing regimens that aim to minimize cumulative neurotoxicity while maintaining anti-mitotic efficacy.

In Vitro Neurotoxicity Screening and Structure-Toxicity Relationship Studies

Given its established intermediate neurotoxicity ranking (vincristine > vindesine > vinblastine) in both clinical and in vitro neuronal models [4], vindesine serves as a critical calibrator in high-throughput screening assays for novel tubulin-binding agents. Its defined profile allows researchers to benchmark new chemical entities against a compound with a known, moderate neurotoxic potential, facilitating the identification of candidates with improved safety margins.

Microtubule Dynamics Research Requiring an Intermediate Tubulin-Binding Affinity Probe

With a Ki of 0.110 µM for inhibiting tubulin addition, vindesine occupies a unique middle ground between the higher-affinity vincristine (0.085 µM) and the lower-affinity vinblastine (0.178 µM) [5]. This specific binding affinity makes vindesine an essential tool compound for biophysical studies of microtubule dynamics, enabling precise modulation of tubulin polymerization rates and the investigation of structure-activity relationships that govern vinca alkaloid interactions with the tubulin heterodimer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vindesine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.